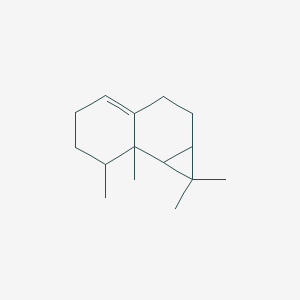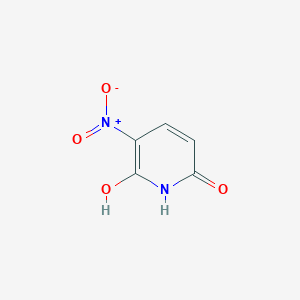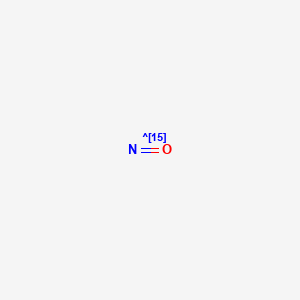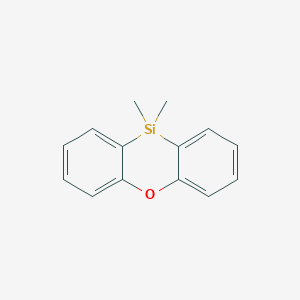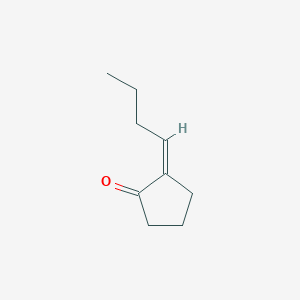
6-Butyl-1-naphthalenesulfonic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butyl-1-naphthalenesulfonic acid sodium salt is a chemical compound that is widely used in scientific research. It is an organic compound that is commonly referred to as BNS. BNS is a highly soluble compound that has a wide range of applications in various fields of science.
Aplicaciones Científicas De Investigación
BNS has a wide range of applications in scientific research. It is commonly used as a fluorescent probe in biochemical assays. BNS is also used as a pH indicator in analytical chemistry. In addition, BNS is used as a surfactant in various applications such as emulsification, solubilization, and dispersion.
Mecanismo De Acción
BNS works by binding to specific molecules or structures within cells. It can be used to label and track specific molecules within cells, allowing researchers to study their behavior and interactions. BNS can also be used to measure pH changes within cells, providing valuable information about cellular processes.
Biochemical and Physiological Effects:
BNS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. BNS has also been shown to affect the structure and function of cell membranes, leading to changes in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BNS is its high solubility in water, which makes it easy to use in aqueous solutions. BNS is also relatively inexpensive and easy to synthesize. However, BNS has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its fluorescent properties can be affected by pH changes.
Direcciones Futuras
There are many potential future directions for research involving BNS. One area of research could focus on developing new applications for BNS in the field of analytical chemistry. Another area of research could focus on using BNS to study cellular processes and interactions in greater detail. Additionally, researchers could explore the use of BNS in drug delivery systems, as it has been shown to have some potential as a drug carrier.
Métodos De Síntesis
BNS is synthesized by reacting naphthalene with butylsulfonic acid in the presence of sodium hydroxide. The reaction produces 6-butyl-1-naphthalenesulfonic acid, which is then converted to the sodium salt form by adding sodium hydroxide.
Propiedades
Número CAS |
17578-64-2 |
|---|---|
Nombre del producto |
6-Butyl-1-naphthalenesulfonic acid sodium salt |
Fórmula molecular |
C14H15NaO3S |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
sodium;6-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Na/c1-2-3-5-11-8-9-13-12(10-11)6-4-7-14(13)18(15,16)17;/h4,6-10H,2-3,5H2,1H3,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
GWHYWPYCDGLTSW-UHFFFAOYSA-M |
SMILES isomérico |
CCCCC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
Sinónimos |
6-Butyl-1-naphthalenesulfonic acid sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








